molecular formula C7H4ClNS B11764473 6-Chlorobenzo[D]isothiazole

6-Chlorobenzo[D]isothiazole

Cat. No.: B11764473
M. Wt: 169.63 g/mol
InChI Key: LOQXWJAZYXSIJE-UHFFFAOYSA-N
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Description

6-Chlorobenzo[D]isothiazole is a heterocyclic compound that features a benzene ring fused to an isothiazole ring with a chlorine atom at the 6th position. This compound is part of the broader class of isothiazoles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorobenzo[D]isothiazole typically involves the condensation of appropriate precursors containing nitrogen and sulfur atoms. One common method includes the reaction of 2-chlorobenzonitrile with sulfur and a base, followed by cyclization to form the isothiazole ring . Another approach involves the use of metal-catalyzed reactions to introduce the chlorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound often employs efficient and scalable methods such as metal-catalyzed cross-coupling reactions and direct C-H activation chemistry. These methods allow for the production of large quantities of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 6-Chlorobenzo[D]isothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isothiazoles, which can have enhanced biological or chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chlorobenzo[D]isothiazole involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and proliferation . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

    Benzo[D]isothiazole: Lacks the chlorine atom but shares the core structure.

    6-Bromobenzo[D]isothiazole: Similar structure with a bromine atom instead of chlorine.

    6-Fluorobenzo[D]isothiazole: Contains a fluorine atom at the 6th position.

Uniqueness: 6-Chlorobenzo[D]isothiazole is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H4ClNS

Molecular Weight

169.63 g/mol

IUPAC Name

6-chloro-1,2-benzothiazole

InChI

InChI=1S/C7H4ClNS/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H

InChI Key

LOQXWJAZYXSIJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)SN=C2

Origin of Product

United States

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